1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Catalog No.
S861399
CAS No.
1170110-01-6
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

CAS Number

1170110-01-6

Product Name

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

IUPAC Name

1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-10-7(12)9-6(11)8(10)4-2-3-5-8/h2-5H2,1H3,(H,9,11,12)

InChI Key

NWIWGGCNGWUUQU-UHFFFAOYSA-N

SMILES

CN1C(=O)NC(=O)C12CCCC2

Canonical SMILES

CN1C(=O)NC(=O)C12CCCC2

Antiviral Research

Summary of Application

Derivatives of this compound have been studied for their potential use in the treatment of viral infections, such as hepatitis C .

Methods of Application

The compound is modified to contain an N-substituted amide group at the pyrrolidone ring, enhancing its antiviral properties. In vitro testing against various viral strains is conducted to assess efficacy.

Results

Some derivatives have shown inhibitory effects on viral replication, indicating potential as antiviral agents .

Enzyme Regulation

Summary of Application

Modifications of the compound have been explored for their ability to inhibit matrix metalloproteinases, which play a role in tissue remodeling and disease .

Methods of Application

Derivatives with a substituted N-methylamino group are synthesized and tested for their inhibitory activity using enzyme-linked assays.

Results

These derivatives have demonstrated significant inhibition of matrix metalloproteinases, suggesting therapeutic potential in diseases like cancer .

Advanced Material Development

Summary of Application

The diazaspirocyclic structure is of interest for developing advanced materials with unique properties for industrial applications.

Methods of Application

The compound is incorporated into various material matrices and tested for its effect on the mechanical and thermal properties of the materials.

Results

Materials modified with the compound have shown promising characteristics, such as increased durability and resistance to environmental stressors.

Polymer Curing Agents

Summary of Application

Methods of Application

The compound is tested as a curing agent for epoxy resins, with parameters like curing temperature and time optimized for best results.

Results

The use of such compounds in curing has resulted in polymers with improved cross-linking density and mechanical properties .

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a bicyclic compound characterized by its unique spiro structure, which incorporates two nitrogen atoms within a seven-membered ring system. The molecular formula for this compound is C8H12N2O2, with a molecular weight of 168.19 g/mol. Its structure consists of a spirocyclic framework that includes both amide and carbonyl functionalities, making it an intriguing target for synthetic and medicinal chemistry applications .

Due to the lack of research on this compound, its mechanism of action in any biological system is unknown.

No information exists on the safety hazards associated with the compound, including toxicity, flammability, or reactivity.

Future Research

The unique structure of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione warrants further investigation. Research efforts could focus on:

  • Synthesis and characterization of the compound to confirm its structure and properties [].
  • Exploration of its potential reactivity towards other molecules.
  • In-silico modeling to predict its interaction with biological targets or specific enzymes [].
Due to its functional groups. Key reactions include:

  • Oxidation: 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione can be oxidized using agents like hydrogen peroxide or potassium permanganate to form more oxidized derivatives.
  • Reduction: The carbonyl groups can undergo reduction to form alcohols or amines when treated with reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: The nitrogen atoms can participate in nucleophilic attacks, leading to the formation of new bonds with electrophiles, which is useful in synthesizing more complex molecules .

Recent studies have indicated that 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione exhibits potential biological activities, particularly in the realm of anticonvulsant effects. Research has shown that derivatives of this compound can interact with neurotransmitter receptors, suggesting a mechanism that may contribute to its anticonvulsant properties. These findings highlight the compound's potential as a lead structure for developing new therapeutic agents for neurological disorders .

The synthesis of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted hydantoins or amidines, cyclization can be achieved under acidic or basic conditions to form the spirocyclic structure.
  • Substitution Reactions: The introduction of the methyl group at the nitrogen atom can be accomplished through alkylation reactions using suitable alkylating agents.
  • Functional Group Modifications: Post-synthesis modifications may include oxidation or reduction steps to fine-tune the biological activity and physicochemical properties of the compound .

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in various fields:

  • Pharmaceutical Development: Its potential anticonvulsant activity makes it a candidate for drug development targeting epilepsy and other neurological disorders.
  • Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may find applications in developing novel materials with specific functional characteristics .

Interaction studies have focused on the binding affinity of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione to various neurotransmitter receptors. Preliminary results indicate that derivatives of this compound may interact with serotonin receptors, which could explain some of its biological effects. Further studies are necessary to elucidate the full range of interactions and their implications for therapeutic use .

Several compounds share structural similarities with 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexNotable Features
1,3-Diazaspiro[4.4]nonane-2,4-dione699-51-40.92Parent structure without methyl substitution
5-Isopropylimidazolidine-2,4-dione16935-34-50.92Contains an isopropyl group instead of a methyl group
5-Isobutylimidazolidine-2,4-dione67337-73-90.92Features an isobutyl group; potential for different biological activity
1,3-Triazaspiro[4.5]decane-2,4-dione78222-09-00.90Incorporates three nitrogen atoms; different ring size
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid43189-50-00.87Contains additional functional groups affecting solubility and reactivity

These comparisons illustrate that while these compounds share certain structural characteristics with 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione, they differ significantly in their functional groups and potential biological activities.

XLogP3

0.2

Dates

Last modified: 08-16-2023

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